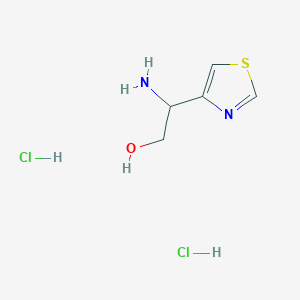

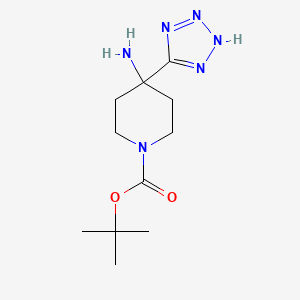

![molecular formula C11H19N5 B2590773 3-(Piperazin-1-ylmethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine CAS No. 1416346-18-3](/img/structure/B2590773.png)

3-(Piperazin-1-ylmethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

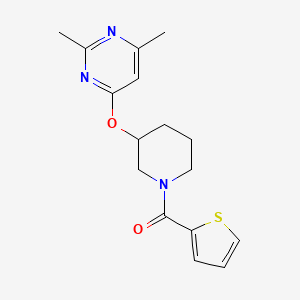

The compound “3-(Piperazin-1-ylmethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine” is a derivative of [1,2,4]triazolo[4,3-a]pyridine . It’s part of a series of novel [1,2,4]triazolo[4,3-a]pyrazine derivatives .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyridine derivatives involves the design and creation of a series of novel compounds . The synthesis process is carried out using highly electron-deficient 2-hydrazinopyridines .Molecular Structure Analysis

The molecular structure of the compound was optimized for the monomer and dimer using the GAUSSIAN 16W program package .Chemical Reactions Analysis

The compound is part of a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . These compounds were synthesized as novel CDK2 targeting compounds .Scientific Research Applications

5-HT2 Antagonist Activity

- The compound has been synthesized and evaluated for its 5-HT2 and alpha 1 receptor antagonist activities. Among the derivatives, one exhibited potent 5-HT2 antagonist activity, surpassing that of ritanserin, without showing alpha 1 antagonist activity. This indicates the potential use of the triazolopyridine ring system in developing 5-HT2 antagonists (Watanabe et al., 1992).

Anti-diabetic Drug Leads

- Another research application involves the synthesis of triazolo-pyridazine-6-yl-substituted piperazines evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potential, aiming to develop them as anti-diabetic medications. The study found several compounds with excellent antioxidant and insulinotropic activity, highlighting their potential as novel anti-diabetes drug leads (Bindu et al., 2019).

Privileged Motifs for Drug Design

- Functionalized building blocks based on 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine cores have been prepared, demonstrating their utility as privileged motifs for lead-like compound design. This includes the development of compounds that stimulate glucagon-like peptide-1 (GLP-1) secretion, serving as novel anti-diabetes drug leads (Mishchuk et al., 2016).

Androgen Receptor Downregulator for Prostate Cancer

- Modification of the triazolopyridazine moiety has led to the development of AZD3514, a clinical candidate for treating castrate-resistant prostate cancer, showcasing the application of this compound structure in oncology (Bradbury et al., 2013).

Antimicrobial Activities

- Novel piperazine and triazolo-pyrazine derivatives have been synthesized and evaluated for their antimicrobial activities, with some compounds showing significant activity against various bacterial and fungal strains. This research underscores the potential of these compounds in developing new antimicrobial agents (Patil et al., 2021).

Mechanism of Action

Target of Action

The primary targets of 3-(Piperazin-1-ylmethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell growth and survival, and their overexpression or mutation is often associated with various types of cancer .

Mode of Action

This compound interacts with its targets by inhibiting their kinase activities . This inhibition prevents the phosphorylation of downstream signaling molecules, thereby disrupting the signaling pathways that promote cell proliferation and survival .

Biochemical Pathways

The inhibition of c-Met and VEGFR-2 kinases by this compound affects several biochemical pathways. These include the PI3K/AKT and MAPK/ERK pathways, which are involved in cell growth, survival, and angiogenesis . The disruption of these pathways leads to the inhibition of cell proliferation and induction of apoptosis .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and induction of apoptosis . Specifically, it has been shown to inhibit the growth of A549 cells in a dose-dependent manner and induce late apoptosis of these cells .

Future Directions

properties

IUPAC Name |

3-(piperazin-1-ylmethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N5/c1-2-6-16-10(3-1)13-14-11(16)9-15-7-4-12-5-8-15/h12H,1-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEQHVJCAJUCAST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(=NN=C2CN3CCNCC3)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

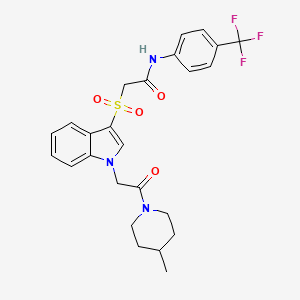

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2590700.png)

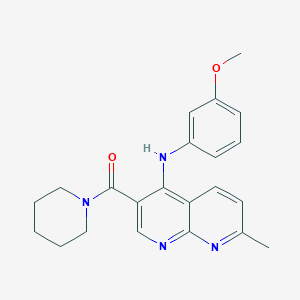

![4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-1-phenyl-5-[2-(1-piperidyl)-2-oxoethyl]-](/img/structure/B2590701.png)

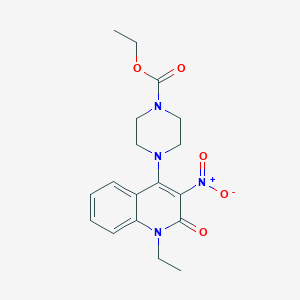

![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-chlorothiophene-2-carboxamide](/img/structure/B2590702.png)

![4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl cyclohexanecarboxylate](/img/structure/B2590704.png)

![2-(4-chlorophenoxy)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2590713.png)